molecular formula C10H13ClN2O4S B1661512 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide CAS No. 91817-78-6

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide

Cat. No.: B1661512
CAS No.: 91817-78-6
M. Wt: 292.74 g/mol
InChI Key: GWBYZSOJKKIYGC-UHFFFAOYSA-N
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Description

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is an organic compound with the molecular formula C10H11ClN2O3S It is characterized by the presence of a chloro group, a nitrophenyl group, and a sulfonamide group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide typically involves the reaction of 4-nitroaniline with 4-chlorobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with sulfonamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-chloro-N-(4-aminophenyl)butane-1-sulfonamide.

    Oxidation: Corresponding sulfonic acids.

Scientific Research Applications

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-nitrophenyl)butanamide
  • 1-chloro-4-nitrobenzene
  • 4-nitrophenyl chloroformate

Uniqueness

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is unique due to the presence of both a sulfonamide group and a nitrophenyl group, which confer distinct chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and exhibit potential bioactivity that distinguishes it from other similar compounds .

Biological Activity

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound's structure, which includes a chloro group and a nitrophenyl moiety, suggests it may interact with various biological targets, leading to significant therapeutic implications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClN3O2S
  • CAS Number : 91817-78-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been identified as an inhibitor of the Wnt/Frizzled signaling pathway, which plays a crucial role in various cellular processes including proliferation, differentiation, and apoptosis .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to a reduction in bacterial growth and viability.

Anticancer Activity

The compound has shown promise in preclinical studies as a potential anticancer agent. It has been reported to induce apoptosis in cancer cell lines by modulating the expression of Bcl-2 family proteins . This modulation can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Study 1: Inhibition of the Wnt/Frizzled Pathway

A study highlighted the efficacy of this compound in reducing cytosolic β-catenin levels in cancer cells. The results demonstrated that treatment with this compound significantly inhibited the Wnt signaling pathway, leading to decreased proliferation of cancerous cells .

Study 2: Antimicrobial Efficacy

In vitro tests have shown that this compound exhibits potent activity against various bacterial strains. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings

Biological ActivityMechanismReference
AntimicrobialInhibition of dihydropteroate synthase
AnticancerInduction of apoptosis via Bcl-2 modulation
Wnt/Frizzled InhibitionReduction of cytosolic β-catenin levels

Properties

IUPAC Name

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c11-7-1-2-8-18(16,17)12-9-3-5-10(6-4-9)13(14)15/h3-6,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBYZSOJKKIYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)CCCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379121
Record name 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91817-78-6
Record name 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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